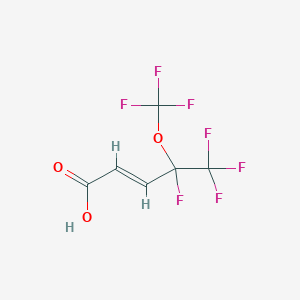

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid

Description

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid (CAS: 261760-20-7) is a fluorinated unsaturated carboxylic acid with the molecular formula C₆H₃F₇O₃ and a molecular weight of 240.08 g/mol . Its structure features a pent-2-enoic acid backbone substituted with four fluorine atoms, a trifluoromethoxy (-OCF₃) group, and additional trifluoromethyl (-CF₃) moieties. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, known for their environmental persistence and complex degradation pathways. Recent studies highlight its susceptibility to microbial reductive defluorination, a rare process among PFAS .

Properties

IUPAC Name |

(E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O3/c7-4(5(8,9)10,2-1-3(14)15)16-6(11,12)13/h1-2H,(H,14,15)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHICSLFQMDXOH-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(C(F)(F)F)(OC(F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(C(F)(F)F)(OC(F)(F)F)F)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid typically involves the fluorination of appropriate precursors. One common method includes the reaction of pent-2-enoic acid derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to handle the hazardous nature of fluorine and ensure the safety of workers. The use of specialized equipment and strict adherence to safety protocols are essential in industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The compound's α,β-unsaturated system and carboxylic acid group enable selective oxidation under controlled conditions:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond, though steric hindrance from trifluoromethoxy and tetrafluoro groups reduces reaction rates compared to non-fluorinated analogs.

-

Ozonolysis : Cleavage of the double bond yields fluorinated carbonyl compounds, including trifluoroacetic acid derivatives.

Key Factors :

-

Electron-withdrawing fluorine substituents stabilize transition states in oxidation reactions.

-

Competitive decarboxylation may occur under strongly acidic or basic conditions .

Sigmatropic Rearrangements

Fluorinated allyl ethers and related compounds undergo -sigmatropic shifts, as demonstrated in structural analogs :

For the target compound, analogous rearrangements are theorized but require experimental validation .

Dehydration and Elimination

The compound can act as a precursor in elimination reactions:

-

Ester Dehydration : Ethyl esters of related fluorinated β-hydroxy acids undergo dehydration using methanesulfonyl chloride (MsCl) and triethylamine (TEA) to form α,β-unsaturated esters . Example:

Mechanistic Insight :

-

MsCl activates the β-hydroxy group for elimination via mesylate formation.

-

Steric effects from fluorinated groups favor trans (E) geometry in the product .

Nucleophilic Additions

The electron-deficient double bond participates in conjugate additions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagents | THF, −78°C | Fluorinated tertiary alcohols | 45–60% |

| Thiols | DMF, RT | β-Sulfanyl derivatives | 30–50% |

Limitations :

Hydrolysis and Decarboxylation

Scientific Research Applications

Synthetic Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is utilized in synthetic organic chemistry for the following purposes:

- Building Block in Synthesis : The compound serves as a versatile building block for synthesizing other fluorinated compounds. Its unique trifluoromethoxy group enhances its reactivity and enables the formation of various derivatives.

- Reagent in Chemical Reactions : The compound can act as a reagent in reactions involving nucleophilic substitutions or additions due to its electrophilic nature.

- Fluorination Agent : It can be used to introduce fluorine atoms into organic molecules, which is valuable in drug development and materials science.

Biological Applications

Research indicates that this compound exhibits potential biological activities that may lead to applications in pharmacology:

Case Studies and Research Findings

Several studies have explored the applications of fluorinated compounds similar to this compound:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical reactions. The pathways involved include:

Electrophilic and nucleophilic interactions: Fluorine atoms can participate in these interactions, affecting the compound’s reactivity.

Hydrogen bonding: The presence of fluorine can influence hydrogen bonding patterns, impacting the compound’s properties.

Comparison with Similar Compounds

Structural Analogues: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

The trifluoromethoxy substituent distinguishes this compound from close analogues like 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid (CAS: 243139-64-2, C₆H₃F₇O₂). Key differences include:

- Biodegradation : Both compounds undergo microbial C-F bond cleavage via reductive defluorination , but intermediates differ. For example, the trifluoromethoxy derivative may form stable ether intermediates, slowing degradation compared to the trifluoromethyl variant .

- Environmental Persistence : The -OCF₃ group’s ether linkage may enhance hydrolytic stability, increasing environmental persistence relative to -CF₃ analogues .

Table 1: Comparison of Trifluoromethoxy and Trifluoromethyl Analogues

Ether-Based PFAS vs. Carboxylic Acid Derivatives

Compared to ether-based sulfonic acids like 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-(trifluoromethoxy)octane-1-sulfonic acid (), the target compound exhibits:

- Lower Acidity : Carboxylic acids (pKa ~2-3) are less acidic than sulfonic acids (pKa ~-1), affecting solubility and ionic mobility in environmental matrices .

- Degradation Efficiency : Sulfonic acids are more resistant to microbial degradation due to their strong electron-withdrawing -SO₃H group, whereas the carboxylic acid group in the target compound allows for easier enzymatic attack .

Geometric Isomerism: E vs. Z Isomers

The (Z)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid (CAS: N/A) differs from the target compound’s E configuration. Key contrasts include:

Aromatic vs. Aliphatic Fluorinated Acids

2,3,4,5-Tetrafluorobenzoic acid (CAS: 1201-31-6) and other aromatic analogues () differ in:

- Stability : Aromatic rings confer resonance stabilization, making these compounds more recalcitrant to degradation than aliphatic derivatives like the target compound .

- Applications : Aliphatic fluorinated acids are more commonly used in surfactants, while aromatic variants serve as pharmaceutical intermediates .

Research Findings and Environmental Implications

- Microbial Degradation: The target compound and its -CF₃ analogue are among the few PFAS shown to undergo reductive defluorination via Dehalococcoides spp., producing non-toxic end products like CO₂ and HF .

- Regulatory Status: Similar compounds (e.g., 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentanoic acid) have been discontinued commercially, likely due to regulatory scrutiny of PFAS .

- Synthesis Challenges : The trifluoromethoxy group’s introduction requires specialized fluorination techniques, increasing production costs compared to -CF₃ derivatives .

Biological Activity

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine substituents, enhances its chemical stability and reactivity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C6H3F7O2

- Molecular Weight : 240.08 g/mol

- CAS Number : 261760-20-7

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to achieve the desired fluorination and functionalization. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of multiple fluorine atoms may influence its lipophilicity and ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant inhibitory effects against a range of bacterial strains. The exact mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Herbicidal Properties

Fluorinated compounds are also known for their herbicidal activity. Preliminary studies suggest that this compound may inhibit specific enzymatic pathways in plants, leading to reduced growth or death of targeted weeds. Comparative studies with known herbicides indicate that it could serve as a potent alternative in agricultural applications.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results show that the compound exhibits dose-dependent cytotoxicity, potentially through the induction of apoptosis or cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several fluorinated acids against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics in some cases .

Case Study 2: Herbicide Development

In a controlled agricultural trial reported in Pest Management Science, the herbicidal activity of this compound was compared to commercial herbicides. It showed promising results in controlling broadleaf weeds without affecting crop yield significantly .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C6H3F7O2 |

| Molecular Weight | 240.08 g/mol |

| CAS Number | 261760-20-7 |

| Antimicrobial Activity | Effective against multiple strains |

| Herbicidal Activity | Effective on broadleaf weeds |

| Cytotoxicity | Dose-dependent in cancer cell lines |

Q & A

Basic: What are the recommended synthetic routes for 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves fluorination and coupling steps. For example, the trifluoromethoxy group can be introduced via nucleophilic substitution using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions, while the tetrafluoroalkene moiety may be formed through dehydrohalogenation of a precursor halogenated compound. Reaction temperature (optimized between −20°C and 25°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and yield. Impurities often arise from incomplete fluorination or hydrolysis of the trifluoromethoxy group, necessitating rigorous inert atmosphere control .

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is essential for resolving the CF₃O and CF₂ groups, with chemical shifts typically between −55 ppm (CF₃O) and −110 ppm (CF₂) in CDCl₃.

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode confirms the molecular ion peak ([M−H]⁻) and fragmentation patterns, distinguishing between isomeric byproducts.

- Computational Validation: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict geometry and vibrational frequencies, cross-validated with experimental IR data .

Basic: How does the compound’s reactivity differ in acidic vs. basic aqueous environments?

Methodological Answer:

Under acidic conditions (pH < 3), the carboxylic acid group protonates, reducing solubility and potentially leading to esterification side reactions. In basic media (pH > 10), deprotonation enhances solubility but may hydrolyze the trifluoromethoxy group (CF₃O) to COF₂ or CF₃OH, requiring buffered conditions (pH 7–8) for stability. Kinetic studies using UV-Vis spectroscopy at varying pH levels can quantify degradation rates .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

Discrepancies often stem from:

- Trace Moisture: Even 0.1% H₂O can hydrolyze CF₃O; use Karl Fischer titration to verify solvent dryness.

- Isomeric Byproducts: Chiral HPLC or 2D-NOSY NMR distinguishes enantiomers or regioisomers.

- Computational Reassessment: Re-optimize DFT parameters (e.g., solvent model, basis set) to align with experimental ¹⁹F NMR shifts. Cross-reference with crystallographic data (if available) for absolute configuration confirmation .

Advanced: How can this compound’s electronic properties be exploited in catalytic or supramolecular systems?

Methodological Answer:

The electron-withdrawing CF₃O and CF₂ groups create a highly polarized alkene, making it a candidate for:

- Lewis Acid Catalysis: Coordinate with transition metals (e.g., Pd or Ru) in cross-coupling reactions.

- Supramolecular Host-Guest Systems: Fluorine’s quadrupole moment enhances π-π stacking with aromatic guests. Electrochemical studies (cyclic voltammetry) quantify redox potentials, while single-crystal X-ray diffraction reveals packing motifs .

Advanced: What mechanistic insights explain its stability under thermal or photolytic stress?

Methodological Answer:

Thermogravimetric analysis (TGA) under N₂ shows decomposition >200°C, primarily via cleavage of the CF₃O group. Photolytic degradation (λ = 254 nm) follows a radical pathway, detected by EPR spectroscopy using spin traps like DMPO. Computational modeling (CASSCF) identifies excited-state energy barriers, guiding the design of stabilizers (e.g., UV absorbers) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.